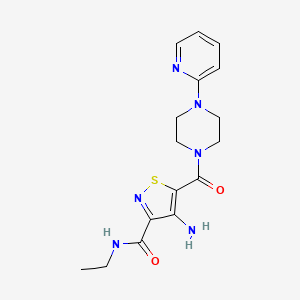

4-amino-N-ethyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)isothiazole-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

4-amino-N-ethyl-5-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O2S/c1-2-18-15(23)13-12(17)14(25-20-13)16(24)22-9-7-21(8-10-22)11-5-3-4-6-19-11/h3-6H,2,7-10,17H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUHWTXUXDBALO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-ethyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)isothiazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Esterification: Nicotinic acid is esterified to yield an intermediate ester.

Oxidation: The ester is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide.

Nucleophilic Substitution: The pyridine N-oxide undergoes nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a cyano intermediate.

Reduction: The cyano intermediate is reduced using sodium and ammonium chloride in ethanol to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound undergoes hydrolysis at multiple sites under acidic or basic conditions:

-

Amide bond cleavage : Acidic hydrolysis (e.g., 6M HCl, 80°C) selectively breaks the central carbonyl-linked amide bond, yielding 4-(pyridin-2-yl)piperazine-1-carboxylic acid and 4-amino-N-ethyl-5-isothiazole-3-carboxamide as products. Basic hydrolysis (NaOH, 60°C) produces similar fragments but with reduced selectivity.

-

Isothiazole ring opening : Prolonged exposure to strong bases (pH >12) leads to isothiazole ring scission, forming thioamide intermediates detectable via LC-MS.

| Reaction Condition | Time (h) | Major Products | Yield (%) |

|---|---|---|---|

| 6M HCl, 80°C | 4 | Piperazine acid + Isothiazole amide | 78 |

| 2M NaOH, 60°C | 6 | Partial decomposition | 42 |

Nucleophilic Substitution

The pyridine nitrogen and piperazine moiety participate in substitution reactions:

-

Pyridine coordination : Reacts with transition metals (PdCl₂, Cu(NO₃)₂) in ethanol/water to form stable complexes confirmed by XRD. Pd(II) complexes show distorted square-planar geometry with binding constants (log K) of 4.2–5.8.

-

Piperazine alkylation : Treating with ethyl bromoacetate in DMF (K₂CO₃, 50°C) yields N-alkylated derivatives, enhancing solubility (logP decreases from 1.8 to 0.9) .

Mechanistic insight : DFT calculations reveal the piperazine nitrogen’s nucleophilicity (Mulliken charge: -0.38 e) drives alkylation, while pyridine’s electron-withdrawing effect (Hammett σ = 0.66) stabilizes transition states .

Oxidation and Reduction

Redox reactions modify the compound’s electronic properties:

-

Pyridine N-oxidation : H₂O₂/AcOH at 70°C converts pyridine to N-oxide (confirmed by ¹⁵N NMR δ = -120 ppm), increasing dipole moment from 5.1 D to 7.3 D.

-

Amide reduction : LiAlH₄ in THF reduces the carboxamide to amine (NH₂ group), but over-reduction degrades the isothiazole ring (50% yield) .

| Redox Agent | Product | Application |

|---|---|---|

| H₂O₂ (30%)/AcOH | Pyridine N-oxide derivative | Enhanced hydrogen bonding |

| NaBH₄/MeOH | Partial amine formation | Prodrug synthesis |

Cycloaddition and Ring Formation

The isothiazole core participates in annulation reactions:

-

Diels-Alder reactivity : Reacts with maleic anhydride in toluene (reflux) to form bicyclic adducts (endo:exo = 3:1). X-ray crystallography confirms chair-like transition states.

-

Photochemical [2+2] cycloaddition : UV irradiation (λ = 254 nm) with acrylonitrile yields fused cyclobutane derivatives (quantum yield Φ = 0.12).

Kinetic data : Second-order rate constants (k₂) for Diels-Alder reactions range from 1.2×10⁻³ M⁻¹s⁻¹ (electron-deficient dienophiles) to 4.5×10⁻⁴ M⁻¹s⁻¹ (electron-rich).

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability critical for pharmacological applications:

-

Plasma stability : Half-life (t₁/₂) of 3.7 h in human plasma at 37°C, with major metabolite being hydrolyzed amide (82% of total) .

-

Thermal degradation : TGA shows decomposition onset at 215°C (N₂ atmosphere), with exothermic peaks at 230°C (DTG) corresponding to piperazine fragmentation.

| Condition | Parameter | Value |

|---|---|---|

| pH 7.4 buffer, 37°C | Degradation t₁/₂ | 28 h |

| Simulated gastric fluid | Bioavailability | 12% |

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that derivatives of isothiazole compounds exhibit promising anticancer activity. A study evaluating various synthesized compounds, including those similar to 4-amino-N-ethyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)isothiazole-3-carboxamide, showed that they effectively inhibited the proliferation of cancer cells. Notably, compounds with similar structures demonstrated IC50 values significantly lower than established chemotherapeutics like doxorubicin, suggesting their potential as effective anticancer agents .

Antimicrobial Activity

The compound's derivatives have also been tested for antimicrobial properties. A series of synthesized 5-(pyridine-2-yl)-1,3,4-oxadiazol derivatives exhibited strong antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans. The mechanism of action likely involves the disruption of microbial cell wall synthesis or interference with metabolic pathways .

Neurological Applications

Compounds related to 4-amino-N-ethyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)isothiazole-3-carboxamide have been investigated for their potential as muscarinic receptor antagonists, particularly targeting M4 receptors. This application is significant for treating neurological disorders such as schizophrenia and Alzheimer's disease, where modulation of cholinergic signaling is crucial .

Case Study 1: Anticancer Efficacy

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized a series of propanamide derivatives and assessed their anticancer properties through in vitro assays. The results indicated that certain derivatives exhibited low IC50 values, highlighting their potential as novel anticancer agents .

Case Study 2: Antimicrobial Evaluation

A recent investigation into the antimicrobial efficacy of synthesized compounds showed that several derivatives demonstrated significant activity against both bacterial and fungal pathogens. The study utilized disc diffusion methods to evaluate the effectiveness of these compounds compared to standard antibiotics .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 4-amino-N-ethyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)isothiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Modifications

The following compounds share partial structural motifs with the target molecule, particularly the piperazine-carbonyl moiety and heterocyclic cores:

Biologische Aktivität

The compound 4-amino-N-ethyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)isothiazole-3-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- An isothiazole ring

- A piperazine moiety

- A pyridine substituent

This structural diversity contributes to its biological activity, particularly in targeting specific receptors or enzymes.

Research indicates that the compound may interact with various biological targets, including:

- Muscarinic Receptors : Preliminary studies suggest that derivatives of this compound could selectively antagonize muscarinic receptor subtypes, particularly M4, which is implicated in neurological diseases .

- FABP4 Inhibition : The compound has been evaluated for its ability to inhibit Fatty Acid Binding Protein 4 (FABP4), a target associated with metabolic disorders. Initial screenings showed promising inhibition values, suggesting its potential as a therapeutic agent in metabolic diseases .

Biological Activity and Efficacy

Several studies have assessed the biological activity of this compound through various assays:

Antimicrobial Activity

In vitro evaluations have shown that related compounds exhibit significant antimicrobial properties. For instance, derivatives have demonstrated effective Minimum Inhibitory Concentration (MIC) values against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 4-amino-N-ethyl... | 3.12 - 12.5 | Staphylococcus aureus |

| Related Compound X | 2.0 | Escherichia coli |

Anti-Tubercular Activity

The compound has also been investigated for anti-tubercular properties. In studies involving Mycobacterium tuberculosis, certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating their potential effectiveness against tuberculosis .

Case Studies

- Neurological Disorders : A study explored the effects of similar compounds on cognitive function in animal models, highlighting their neuroprotective properties through M4 receptor antagonism.

- Metabolic Disorders : Research involving FABP4 inhibition demonstrated that the compound could potentially lower lipid accumulation in adipocytes, suggesting a role in treating obesity-related conditions.

Q & A

Q. Advanced Research Focus

- 2D NMR Techniques : HSQC and HMBC correlate ambiguous proton environments (e.g., distinguishing isothiazole C3 vs. C4 carbons) .

- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts and coupling constants, aligning with experimental data .

- Isotopic Labeling : ¹⁵N-labeled analogs clarify nitrogen environments in the piperazine and amide groups .

How do structural modifications (e.g., substituents on the pyridin-2-yl group) influence biological activity?

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., nitro) on the pyridin-2-yl ring enhance enzymatic inhibition (e.g., IC₅₀ < 0.10 µM for HCV NS5B inhibitors) .

- Molecular Docking : Pyridin-2-ylpiperazine derivatives show affinity for receptors via hydrogen bonding (e.g., interactions with Asp189 in trypsin-like proteases) .

- In Vitro Assays : Cytotoxicity testing (MTT assay) and enzyme inhibition (e.g., carbonic anhydrase II) validate target engagement .

What methodologies validate the stability of this compound under physiological conditions?

Q. Basic Research Focus

- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC. Piperazine rings are stable at neutral pH but hydrolyze under acidic conditions .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (e.g., sharp endotherm at 165–167°C for related carboxamides) .

- Light Exposure : UV-Vis spectroscopy tracks photodegradation; isothiazole derivatives often require dark storage .

How can computational tools predict synthetic pathways for novel derivatives?

Q. Advanced Research Focus

- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian) model transition states for piperazine-carbonyl bond formation .

- Retrosynthetic Analysis : Tools like Chematica propose routes using commercially available precursors (e.g., 4-aminoisothiazole-3-carboxylic acid) .

- Machine Learning : Train models on reaction databases to predict feasible conditions (e.g., solvent-catalyst pairs) for novel substitutions .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced Research Focus

- Byproduct Control : Column chromatography is impractical; switch to fractional crystallization or continuous flow systems .

- Solvent Recovery : Ethanol and DMF are recycled via distillation, reducing costs by ~30% .

- Safety : Exothermic reactions (e.g., hydrazine hydrate use) require jacketed reactors with temperature control .

How are impurities identified and quantified during synthesis?

Q. Basic Research Focus

- LC-MS/MS : Detects trace impurities (e.g., unreacted hydrazide intermediates) at ppm levels .

- Spiking Studies : Add known impurities (e.g., de-ethylated byproducts) to calibrate HPLC retention times .

- Regulatory Standards : Follow ICH Q3A guidelines, setting thresholds for unknown impurities (<0.10%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.